2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-based compound features a 3-chlorophenyl group at position 2 and a 2-methoxyphenyl group at position 9 on its bicyclic core. Its molecular formula is C₁₉H₁₄ClN₅O₃, with a molecular weight of 403.8 g/mol.
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-28-13-8-3-2-7-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-4-6-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDVBWJCJBFGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the purine core, followed by the introduction of the chlorophenyl and methoxyphenyl groups through substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Substitution Patterns in Purine Derivatives
The table below highlights key structural differences and similarities with related compounds:
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., ethoxy or nitro groups), facilitating interactions with flat binding pockets in enzymes like kinases .
- Electron-Withdrawing vs. Methoxy groups (electron-donating) improve solubility but may reduce reactivity .
- Heterocyclic Substitutions : Pyridinyl substituents (e.g., in ’s compound) introduce nitrogen atoms capable of hydrogen bonding, enhancing affinity for ATP-binding pockets in kinases .
Mechanistic Insights :
- The target compound’s chlorine atom likely contributes to its moderate anticancer activity by stabilizing interactions with hydrophobic kinase domains. However, multi-methoxy analogues (e.g., ) show enhanced anti-inflammatory effects due to improved solubility and hydrogen-bonding capacity .
Biological Activity
The compound 2-(3-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H16ClN3O3
- Molecular Weight : 347.78 g/mol
- CAS Number : 134155756
The compound features a purine core substituted with a chlorophenyl and methoxyphenyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the purine scaffold.
- Introduction of the chlorophenyl and methoxyphenyl substituents through electrophilic aromatic substitution or coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell survival and proliferation.
A study conducted by Queener et al. demonstrated that derivatives with similar structures exhibited significant activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, suggesting a possible mechanism for its anticancer effects .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary tests indicate that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The potential for developing it into an antimicrobial agent warrants further investigation .
Case Study 1: Anticancer Efficacy
In vitro studies were conducted using the MTT assay to evaluate the cytotoxic effects on various cancer cell lines. The results indicated that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability compared to controls. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, indicating that the compound induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| A549 (Lung) | 30 | Inhibition of DHFR |
Case Study 2: Antibacterial Activity
The antibacterial efficacy was assessed using disk diffusion and broth microdilution methods against Staphylococcus aureus. The compound showed an inhibition zone diameter of 15 mm at a concentration of 50 µg/mL, indicating moderate antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
